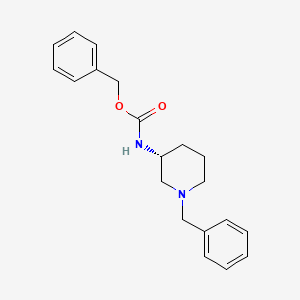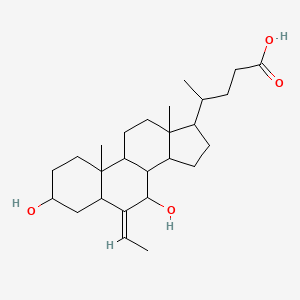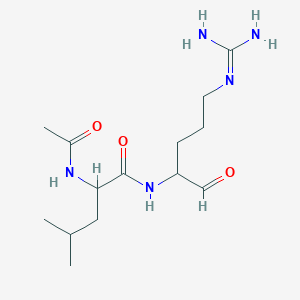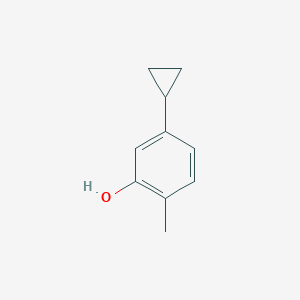![molecular formula C14H16ClFN2O2 B12095005 methyl 2-(8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetate hydrochloride](/img/structure/B12095005.png)
methyl 2-(8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(8-フルオロ-3,4-ジヒドロ-1H-ピリド[4,3-b]インドール-5(2H)-イル)酢酸メチル塩酸塩は、インドール誘導体のクラスに属する複雑な有機化合物です。インドール誘導体は、その幅広い生物学的活性により、医薬品化学において重要な役割を果たしています。
準備方法
合成経路と反応条件
2-(8-フルオロ-3,4-ジヒドロ-1H-ピリド[4,3-b]インドール-5(2H)-イル)酢酸メチル塩酸塩の合成は、通常、入手容易な前駆体から始めて、複数のステップを伴います。 一般的な方法の1つは、フィッシャーインドール合成であり、シクロヘキサノン誘導体が酸性条件下でフェニルヒドラジン塩酸塩と反応して、インドールコアを形成します
工業生産方法
この化合物の工業生産には、より高い収率と純度を実現するための合成経路の最適化が含まれる場合があります。これは、最終製品が要求される仕様を満たすことを保証するために、連続フロー反応器とクロマトグラフィーや結晶化などの高度な精製技術の使用をしばしば含みます。
化学反応の分析
反応の種類
2-(8-フルオロ-3,4-ジヒドロ-1H-ピリド[4,3-b]インドール-5(2H)-イル)酢酸メチル塩酸塩は、さまざまな化学反応を受けることができます。これには以下が含まれます。
酸化: この化合物は、追加の官能基を導入したり、既存の官能基を修飾したりするために、酸化することができます。
還元: 還元反応は、化合物の酸化状態を変えるために使用でき、潜在的に異なる生物学的活性につながります。
置換: フッ素基やその他の置換基は、求核置換反応または求電子置換反応によって、さまざまな官能基に置き換えることができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応用のさまざまな求核剤および求電子剤が含まれます。反応条件には、通常、制御された温度、メタノールやジクロロメタンなどの溶媒、反応速度を向上させるための触媒が含まれます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりヒドロキシル化誘導体が生成される可能性があり、置換反応により、さまざまな官能基化インドール誘導体が生成される可能性があります。
科学研究の用途
2-(8-フルオロ-3,4-ジヒドロ-1H-ピリド[4,3-b]インドール-5(2H)-イル)酢酸メチル塩酸塩には、いくつかの科学研究の用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、および反応機構を研究するためのモデル化合物として使用されます。
生物学: この化合物の生物学的活性により、細胞プロセスと相互作用を研究するための候補となります。
医学: 潜在的な治療的特性により、特に特定の疾患を標的にするための創薬における使用が検討されています。
産業: この化合物の独自の化学的特性により、新しい材料や工業プロセスの開発に役立ちます。
科学的研究の応用
Methyl 2-(8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly for targeting specific diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.
作用機序
2-(8-フルオロ-3,4-ジヒドロ-1H-ピリド[4,3-b]インドール-5(2H)-イル)酢酸メチル塩酸塩の作用機序には、細胞内の特定の分子標的との相互作用が含まれます。これらの標的には、さまざまな生物学的経路に関与する酵素、受容体、またはその他のタンパク質が含まれる可能性があります。この化合物の効果は、これらの標的への結合を介して仲介され、細胞機能と活性の変化につながります。
類似の化合物との比較
類似の化合物
類似の化合物には、次のようなその他のインドール誘導体が含まれます。
ユニークさ
2-(8-フルオロ-3,4-ジヒドロ-1H-ピリド[4,3-b]インドール-5(2H)-イル)酢酸メチル塩酸塩を際立たせているのは、その特定の置換パターンと、フッ素基の存在です。これは、その生物学的活性と化学反応性に大きな影響を与える可能性があります。これは、研究と潜在的な治療的用途にとって貴重な化合物です。
類似化合物との比較
Similar Compounds
Similar compounds include other indole derivatives such as:
- 8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrobromide
- 2-(5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
Uniqueness
What sets methyl 2-(8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetate hydrochloride apart is its specific substitution pattern and the presence of the fluoro group, which can significantly influence its biological activity and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C14H16ClFN2O2 |
|---|---|
分子量 |
298.74 g/mol |
IUPAC名 |
methyl 2-(8-fluoro-1,2,3,4-tetrahydropyrido[4,3-b]indol-5-yl)acetate;hydrochloride |
InChI |
InChI=1S/C14H15FN2O2.ClH/c1-19-14(18)8-17-12-3-2-9(15)6-10(12)11-7-16-5-4-13(11)17;/h2-3,6,16H,4-5,7-8H2,1H3;1H |
InChIキー |
QAQYINXRKGVKHW-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CN1C2=C(CNCC2)C3=C1C=CC(=C3)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,8-Diazaspiro[3.6]decan-2-one](/img/structure/B12094922.png)



![4-Bromo-6-isopropyldibenzo[b,d]furan](/img/structure/B12094947.png)
![Hydroxylamine, O-[(2,5-dimethylphenyl)methyl]-(9CI)](/img/structure/B12094956.png)
![Thiohydroxylamine, N-[[4-bromo-2-methyl-6-(1-methylethyl)phenyl]imino]-S-(1,1-dimethylethyl)-](/img/structure/B12094967.png)







